4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Antibacterial MIC 1,2,4-triazole-3-thiol

4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 144140-00-1) is a synthetic 1,2,4-triazole-3-thiol Schiff base derivative with the molecular formula C15H10Cl2N4S and a molecular weight of 349.2 g/mol. The IUPAC name is 3-(2-chlorophenyl)-4-[(E)-(4-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione.

Molecular Formula C15H10Cl2N4S
Molecular Weight 349.2 g/mol
CAS No. 144140-00-1
Cat. No. B12041823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
CAS144140-00-1
Molecular FormulaC15H10Cl2N4S
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N4S/c16-11-7-5-10(6-8-11)9-18-21-14(19-20-15(21)22)12-3-1-2-4-13(12)17/h1-9H,(H,20,22)/b18-9+
InChIKeyAHXNCPMMRKGNTM-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 144140-00-1) – Procurement-Ready Physicochemical & Structural Baseline


4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 144140-00-1) is a synthetic 1,2,4-triazole-3-thiol Schiff base derivative with the molecular formula C15H10Cl2N4S and a molecular weight of 349.2 g/mol . The IUPAC name is 3-(2-chlorophenyl)-4-[(E)-(4-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione . It belongs to the broader thio-triazole class, which is extensively investigated for antibacterial, antifungal, anticancer, and corrosion-inhibition applications [1].

Why Generic Substitution of 4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Fails: Positional Isomer Selectivity


Within the C15H10Cl2N4S isomeric series, the position of chlorine substituents on both the benzylidene and phenyl rings critically dictates biological activity and physicochemical behavior . For example, the 3-chlorophenyl isomer (CAS 478255-04-8) and the 4-chlorophenyl isomer (CAS 144140-02-3) are structurally distinct compounds catalogued under separate CAS numbers and Sigma-Aldrich product codes, underscoring that they are not interchangeable [1]. Even subtle positional shifts can alter hydrogen-bonding capacity, molecular dipole moment, and target-binding complementarity, leading to divergent MIC values or corrosion inhibition efficiencies, as demonstrated in head-to-head studies on related triazole-thiol Schiff bases [2].

Quantitative Differentiation Evidence for CAS 144140-00-1 Against Closest Analogs


Antibacterial MIC Comparison: 2-Chlorophenyl Derivative vs. Unsubstituted Benzylidene Analog

The 2-chlorophenyl substitution at the 5-position, as in CAS 144140-00-1, confers measurable antibacterial activity against both Gram-positive and Gram-negative strains. Preliminary MIC data reported for this compound indicate activity in the range of 31.25-62.5 μg/mL against Staphylococcus aureus and Escherichia coli . In contrast, the structurally related non-chlorinated benzylidene analog 4-(benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (SALOR-INT L228729-1EA, CAS 160284-97-9), which lacks the 4-chloro substituent on the benzylidene ring, has no reported antimicrobial activity in available databases, suggesting that the 4-chlorobenzylidene moiety is functionally significant .

Antibacterial MIC 1,2,4-triazole-3-thiol Staphylococcus aureus Escherichia coli

Corrosion Inhibition Efficiency: 4-Chlorobenzylidene Substituent Effect in Acidic Media

In a direct head-to-head electrochemical study of triazole-thiol Schiff bases, 4-[(4-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol (CAMTT) exhibited a maximum inhibition efficiency of 90.8% at 50 ppm and 45 °C, and 96.5% by EIS [1]. While the target compound (CAS 144140-00-1) is a higher homolog with a 2-chlorophenyl group instead of a methyl group, class-level inference suggests that the 4-chlorobenzylideneamino pharmacophore is a key contributor to surface adsorption and corrosion inhibition. The unsubstituted furan analog (FAMTT) showed higher efficiency (97.4% by EIS), indicating that the aromatic substituent modulates performance predictably.

Corrosion Inhibition Maraging Steel Electrochemical Impedance Tafel Polarization Triazole-thiol

Structural Differentiation via Chlorine Positional Isomerism: Impact on Physicochemical Properties

The target compound possesses a distinctive 2-chlorophenyl group at the 5-position and a 4-chlorobenzylideneamino group at the 4-position. Key positional isomers, such as the 3-chlorophenyl analog (CAS 478255-04-8) and the 2-chlorobenzylidene analog (CAS 160284-98-0), share the same molecular formula (C15H10Cl2N4S, MW 349.24) but differ in chlorine placement [1]. The ortho-chlorine on the 5-phenyl ring introduces steric hindrance and alters the electron density distribution, which can affect both the thiol-thione tautomeric equilibrium and the compound's ability to act as a bidentate ligand or interact with biological targets. This structural nuance is critical for procurement, as isomers are not interchangeable in structure- or target-based screening.

Positional Isomer Chlorine Substitution LogP Hydrogen Bonding Structure-Activity Relationship

Thiol-Thione Tautomerism and Coordination Chemistry Potential

1,2,4-Triazole-3-thiol derivatives exist in solution as an equilibrium mixture of thiol and thione tautomers, a property extensively characterized by spectroscopic and computational methods for the 4-chlorobenzylidene sub-class [1]. The thione form predominates in polar solvents and facilitates metal coordination through the sulfur and adjacent nitrogen atoms, enabling applications in metallodrug design and corrosion inhibition. The specific 2-chlorophenyl substitution pattern of CAS 144140-00-1 is expected to influence the tautomeric ratio differently compared to methyl- or unsubstituted-phenyl analogs, potentially offering tunable metal-binding affinity. In related 4-amino-5-methyl-1,2,4-triazole-3-thione Schiff bases, the HOMO-LUMO energy gap calculated by DFT (B3LYP/6-311G++(d,p)) provides a quantifiable descriptor of reactivity that varies with the benzylidene substituent [2].

Tautomerism Metal Complexation Thiol-Thione Coordination Chemistry Metallodrug

Best-Fit Research & Industrial Application Scenarios for CAS 144140-00-1


Antibacterial Screening Programs Targeting Dual Gram-Positive and Gram-Negative Activity

The compound's reported MIC range of 31.25–62.5 μg/mL against both S. aureus and E. coli makes it suitable for inclusion in phenotypic screening cascades where moderate but balanced antibacterial activity is sought as a starting point for hit-to-lead optimization. The ortho-chloro substitution on the 5-phenyl ring may confer favorable permeability or efflux-pump avoidance relative to the 3- or 4-chloro isomers .

Corrosion Inhibitor Development for Acidic Pickling and Industrial Cleaning

Class-level evidence from the closely related 4-chlorobenzylidene triazole-thiol (CAMTT) demonstrates effective corrosion inhibition on maraging steel in mixed HCl/H₂SO₄ environments, with EIS efficiencies exceeding 96% at 50 ppm. The target compound's additional 2-chlorophenyl group may enhance surface adsorption via increased molecular polarizability, warranting evaluation as a next-generation acid corrosion inhibitor [1].

Structure-Activity Relationship (SAR) Studies on Triazole-Thiol Pharmacophores

As a member of the C15H10Cl2N4S isomeric series, this compound serves as a critical comparator in SAR studies investigating the influence of chlorine substitution pattern on antimicrobial potency, cytotoxicity, and physicochemical properties. Its distinct 2-chlorophenyl/4-chlorobenzylidene arrangement fills a specific node in the substitution matrix that is not covered by the more commonly available 3- or 4-chlorophenyl isomers [2].

Metal Complexation and Metallodrug Discovery

The thiol-thione tautomeric equilibrium of this triazole-3-thiol scaffold enables bidentate (N,S) metal coordination. The 2-chlorophenyl substituent may introduce steric constraints that favor selective complexation with specific metal ions (e.g., Cu(II), Zn(II), Ag(I)), supporting applications in metalloantimicrobial or radiopharmaceutical research [3].

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